Cas no 88211-50-1 (But-3-yn-1-amine hydrochloride)

But-3-yn-1-amine hydrochloride structure
88211-50-1 structure
Product name:But-3-yn-1-amine hydrochloride
CAS No:88211-50-1
MF:C4H8ClN
MW:105.566020011902
MDL:MFCD06658391
CID:709290

But-3-yn-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • But-3-yn-1-amine hydrochloride
    • 3-BUTYN-1-AMINE HYDROCHLORIDE
    • 3-Butyn-1-amine,hydrochloride (9CI)
    • But-3-yn-1-amine.hydrochloride
    • 1-amino-3-butyne hydrochloride
    • 1-aminobut-3-yne hydrochloride
    • 4-amino-1-butyne hydrochloride
    • 4-amino-3-butyne hydrochloride
    • BUT-3-YN-1-AMINE HCL
    • BUT-3-YNYLAMINE HYDROCHLORIDE
    • N-(but-3-yn-1-yl)ammonium chloride
    • N-(but-3-ynyl)amine hydrochloride
    • 3-Butynylamine Hydrochloride
    • 3-Butyn-1-ylammonium Chloride
    • But-3-yn-1-ylammonium Chloride
    • (But-3-ynyl)amine hydrochloride
    • 3-Butyn-1-amine, hydrochloride
    • 3-Butyn-1-amine, HCl
    • but-3-ynylamine HCl salt
    • 3-Butyn-1-amineHydrochloride
    • but-3-yn-1-amine;hydrochloride
    • but-3-yn-1-amine,hydrochloride
    • but-3-ynylamine hydrogen chloride
    • PQEPCBUBKRUREA-UHFFFAOYSA-N
    • BCP19829
    • 6476AH
    • SY007229
    • But-3-ynylamine hydrochloride,
    • MDL: MFCD06658391
    • Inchi: 1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H
    • InChI Key: PQEPCBUBKRUREA-UHFFFAOYSA-N
    • SMILES: Cl.C#CCCN

Computed Properties

  • Exact Mass: 105.03500
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 47.9
  • Topological Polar Surface Area: 26

Experimental Properties

  • Melting Point: 220.0 to 224.0 deg-C
  • PSA: 26.02000
  • LogP: 1.47070

But-3-yn-1-amine hydrochloride Security Information

But-3-yn-1-amine hydrochloride Customs Data

  • HS CODE:2921199090
  • Customs Data:

    China Customs Code:

    2921199090

    Overview:

    2921199090 Other acyclic monoamines and their derivatives and salts.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921199090 other acyclic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

But-3-yn-1-amine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B48640-25g
3-Butyn-1-amine hydrochloride
88211-50-1 97%
25g
¥5569.0 2022-04-28
eNovation Chemicals LLC
D624888-1g
3-BUTYN-1-AMINE HYDROCHLORIDE
88211-50-1 97%
1g
$200 2024-06-05
Bestfluorodrug
YFL00288-1-5.0g
but-3-yn-1-amine hydrochloride
88211-50-1 97%
5.0g
¥750 2023-01-04
eNovation Chemicals LLC
D954359-10g
3-Butyn-1-amine hydrochloride
88211-50-1 95%
10g
$165 2024-06-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0297S-1g
But-3-ynylamine hydrochloride
88211-50-1 96%
1g
¥480.92 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R0297S-250mg
But-3-ynylamine hydrochloride
88211-50-1 96%
250mg
¥367.25 2025-01-21
Life Chemicals
F2147-0992-2.5g
but-3-yn-1-amine hydrochloride
88211-50-1 95%+
2.5g
$92.0 2023-11-21
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B847929-1g
But-3-yn-1-amine hydrochloride
88211-50-1 97%
1g
¥293.00 2022-09-02
eNovation Chemicals LLC
Y1131046-5g
But-3-ynylamine hydrochloride
88211-50-1 95%
5g
$265 2024-07-28
eNovation Chemicals LLC
Y1131046-25g
But-3-ynylamine hydrochloride
88211-50-1 95%
25g
$985 2024-07-28

But-3-yn-1-amine hydrochloride Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.3 Solvents: Water ;  20 h, rt
Reference
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  10 min, 0 °C; 1 h, rt
1.2 Reagents: Methanol ;  30 min, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Reference
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
2.1 Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Sodium hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-10

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
1.2 Solvents: Water ;  20 h, rt
Reference
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1,2-Bis(diphenylphosphino)ethane Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors
Le Corre, Laurent; et al, Organic & Biomolecular Chemistry, 2010, 8(9), 2164-2173

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  1 h, reflux; reflux → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Chromium(0)-Catalyzed Tandem Cyclization of α,β-Unsaturated Thioimidates Containing an Enyne Moiety
Karibe, Yusuke; et al, Angewandte Chemie, 2012, 51(25), 6214-6218

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  2 h, reflux
Reference
Design, synthesis and structure-activity relationships of novel 15-membered macrolides: Quinolone/quinoline-containing side-chains tethered to the C-6 position of azithromycin acylides
Fan, Bing-Zhi; et al, European Journal of Medicinal Chemistry, 2020, 193,

Synthetic Circuit 10

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
Reference
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Ruthenium (polystyrene supported nanoparticles) Solvents: Ethanol ;  rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Chemo- and Site-Selective Alkyl and Aryl Azide Reductions with Heterogeneous Nanoparticle Catalysts
Udumula, Venkatareddy; et al, ACS Catalysis, 2016, 6(7), 4423-4427

Synthetic Circuit 12

Reaction Conditions
1.1 -
2.1 -
3.1 Reagents: Hydrochloric acid
Reference
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  overnight, rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Toluene ;  6 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: Water
Reference
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
N,N-bis(trimethylsilyl)aminomethylation of Grignard compounds - a broad-scope amine synthesis
Bestmann, Hans Juergen; et al, Angewandte Chemie, 1984, 96(1),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 4 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  1 min, rt; rt → 70 °C; 4 h, 70 °C
2.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  2 h, 0 °C
2.3 Solvents: Water ;  20 h, rt
Reference
Binding of calix[4]pyrroles to pyridine N-oxides probed with surface plasmon resonance
Adriaenssens, Louis; et al, Chemical Science, 2014, 5(11), 4210-4215

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
A novel bis-triazole scaffold accessed via two tandem [3 + 2] cycloaddition events including an uncatalyzed, room temperature azide-alkyne click reaction
Malkova, Ksenia; et al, Beilstein Journal of Organic Chemistry, 2022, 18, 1636-1641

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  40 h, rt
1.2 Reagents: Triphenylphosphine Solvents: Diethyl ether ;  40 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Sodium iodide Solvents: Dimethylformamide ;  10 min, rt; rt → 100 °C; 4 h, 100 °C; 100 °C → rt
2.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  3 d, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  15 h, rt
Reference
Palladium-Catalyzed Cyclization of N-Alkynyl Aminomalonates
Hess, Wilfried; et al, Chemistry - A European Journal, 2010, 16(41), 12303-12306

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